2,3,5,6-Tetrafluoro-4-[(e)-phenyldiazenyl]aniline
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Overview
Description
2,3,5,6-Tetrafluoro-4-[(e)-phenyldiazenyl]aniline is an organofluorine compound characterized by the presence of multiple fluorine atoms and a phenyldiazenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrafluoro-4-[(e)-phenyldiazenyl]aniline typically involves the diazotization of 2,3,5,6-tetrafluoroaniline followed by coupling with a suitable aromatic compound. The reaction conditions often include the use of acidic media and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing automated systems to maintain precise control over reaction parameters. The use of high-purity reagents and solvents is crucial to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-Tetrafluoro-4-[(e)-phenyldiazenyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or lithium aluminum hydride.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to aniline derivatives.
Substitution: Introduction of various functional groups replacing fluorine atoms.
Scientific Research Applications
2,3,5,6-Tetrafluoro-4-[(e)-phenyldiazenyl]aniline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential in drug development, particularly in designing molecules with enhanced metabolic stability.
Industry: Utilized in the production of advanced materials, including polymers and coatings with improved chemical resistance.
Mechanism of Action
The mechanism by which 2,3,5,6-Tetrafluoro-4-[(e)-phenyldiazenyl]aniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, influencing various biochemical pathways. The diazenyl group can participate in electron transfer reactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetrafluoroaniline: Lacks the diazenyl group, making it less reactive in certain chemical reactions.
4-[(e)-Phenyldiazenyl]aniline: Does not contain fluorine atoms, resulting in different electronic properties.
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline: Contains a trifluoromethyl group instead of a diazenyl group, leading to variations in reactivity and applications.
Uniqueness
2,3,5,6-Tetrafluoro-4-[(e)-phenyldiazenyl]aniline is unique due to the combination of fluorine atoms and a diazenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
22955-57-3 |
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Molecular Formula |
C12H7F4N3 |
Molecular Weight |
269.20 g/mol |
IUPAC Name |
2,3,5,6-tetrafluoro-4-phenyldiazenylaniline |
InChI |
InChI=1S/C12H7F4N3/c13-7-9(15)12(10(16)8(14)11(7)17)19-18-6-4-2-1-3-5-6/h1-5H,17H2 |
InChI Key |
WPFCVSNSFWZDNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C(=C(C(=C2F)F)N)F)F |
Origin of Product |
United States |
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